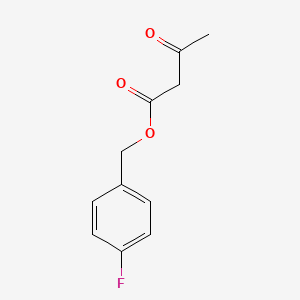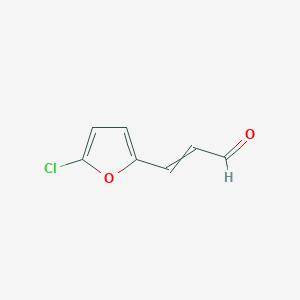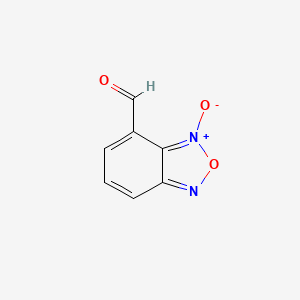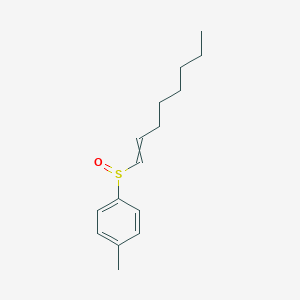![molecular formula C21H32O3Si2 B14588459 Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-70-6](/img/structure/B14588459.png)
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 2-(triethoxysilyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Ph2SiH+CH2=CH(Si(OEt)3)→Ph2SiCH2CH2Si(OEt)3
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including those with triethoxysilyl groups.
化学反应分析
Types of Reactions
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of catalysts such as cobalt(II) chloride or rhodium.
Substitution: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethoxysilane can be used in the presence of metal catalysts.
Substitution: Hydrolysis can be carried out using water or aqueous acids.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Silanols and siloxanes.
科学研究应用
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Medicine: Investigated for its use in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone rubbers, adhesives, and coatings.
作用机制
The mechanism of action of Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bond in the compound can add across carbon-carbon multiple bonds, facilitated by metal catalysts. This reaction mechanism is crucial for its applications in organic synthesis and materials science .
相似化合物的比较
Similar Compounds
Triethoxysilane: An organosilicon compound with similar reactivity but lacks the phenyl groups.
Trimethylsilyl Group Compounds: Compounds with trimethylsilyl groups exhibit similar chemical inertness and are used in various applications.
Uniqueness
Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of both phenyl and triethoxysilyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both hydrophobicity and reactivity towards silica surfaces are desired.
属性
CAS 编号 |
61210-70-6 |
|---|---|
分子式 |
C21H32O3Si2 |
分子量 |
388.6 g/mol |
IUPAC 名称 |
triethoxy-[2-[methyl(diphenyl)silyl]ethyl]silane |
InChI |
InChI=1S/C21H32O3Si2/c1-5-22-26(23-6-2,24-7-3)19-18-25(4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17H,5-7,18-19H2,1-4H3 |
InChI 键 |
JUKCCOXXTHCFPG-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)

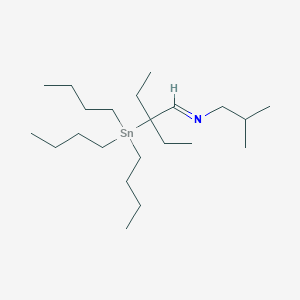
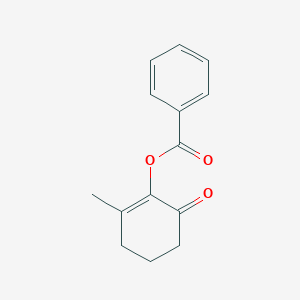
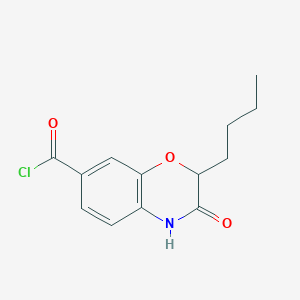
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
